2-Fluoro-4-nitrotoluene

Catalog No.
S703716
CAS No.
1427-07-2
M.F
C7H6FNO2
M. Wt
155.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-4-nitrotoluene

CAS Number

1427-07-2

Product Name

2-Fluoro-4-nitrotoluene

IUPAC Name

2-fluoro-1-methyl-4-nitrobenzene

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

InChI

InChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3

InChI Key

WIQISTBTOQNVCE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F

Synonyms

2-Fluoro-1-methyl-4-nitrobenzene; 3-Fluoro-4-methylnitrobenzene; NSC 60724

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])F

Synthesis:

2-Fluoro-4-nitrotoluene is an organic compound with the chemical formula CH3C6H3(NO2)F. It is a white solid with a melting point of 31-35 °C and a boiling point of 65-68 °C at 2 mmHg []. The synthesis of 2-fluoro-4-nitrotoluene can be achieved through various methods, including nitration of 2-fluorotoluene with mixed acid (nitric and sulfuric acids) [].

Properties:

2-Fluoro-4-nitrotoluene exhibits several properties that make it useful in scientific research. Its presence of a fluorine atom introduces unique electronic and steric effects, influencing its reactivity compared to unsubstituted nitrotoluene derivatives []. Additionally, the nitro group (-NO2) makes it susceptible to further chemical modifications, allowing for the creation of diverse functionalized molecules.

Applications in Organic Synthesis:

-Fluoro-4-nitrotoluene serves as a valuable building block in organic synthesis due to its versatile reactivity. It can undergo various transformations, including:

  • Nucleophilic aromatic substitution (S_NAr): The fluorine atom can be displaced by various nucleophiles, enabling the introduction of diverse functional groups [].
  • Reduction: The nitro group can be reduced to an amine group, providing a platform for further functionalization [].
  • Cross-coupling reactions: The C-F bond can participate in cross-coupling reactions, allowing the formation of complex C-C bonds [].

These transformations allow scientists to synthesize a wide range of molecules with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Research in specific areas:

While the specific research applications of 2-fluoro-4-nitrotoluene are diverse and continually evolving, some notable examples include:

  • Development of novel pharmaceuticals: Researchers have explored the use of 2-fluoro-4-nitrotoluene derivatives as potential drug candidates for various diseases, including cancer and neurodegenerative disorders.
  • Synthesis of functional materials: The unique properties of 2-fluoro-4-nitrotoluene derivatives have been utilized in the development of functional materials with potential applications in organic electronics and optoelectronics.

2-F-4-NT is a man-made aromatic organic compound. While there's no known natural origin, it finds use as an intermediate in the synthesis of other chemicals []. Research into its properties is limited, but it has been used in studies on aquatic toxicity [].


Molecular Structure Analysis

The key feature of 2-F-4-NT's structure is the nitro group (NO2) attached at the para position (fourth position) of the toluene ring. This nitro group is an electron-withdrawing group, affecting the overall electronic properties of the molecule. Additionally, a fluorine atom (F) substitutes a hydrogen atom at the second position of the ring. This fluorine atom can participate in hydrogen bonding and influence reactivity [].


Chemical Reactions Analysis

  • Substitution reaction: The fluorine atom, being slightly less electronegative than the nitro group, might be susceptible to nucleophilic substitution reactions under specific conditions.
  • Reduction reaction: The nitro group can be reduced to an amino group (NH2) under appropriate reducing conditions.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature [].
  • Melting point: Expected to be above 100°C due to the presence of the bulky nitro group [].
  • Boiling point: Likely above 200°C [].
  • Solubility: Slightly soluble in organic solvents like dichloromethane or toluene due to the aromatic ring, but insoluble in water due to the polar nitro group [].

No data is currently available on a specific mechanism of action for 2-F-4-NT.

  • Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: Aromatic nitro compounds are generally combustible [].
  • Reactivity: The nitro group can be reactive under certain conditions, potentially leading to explosive decomposition [].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (84.78%): Flammable solid [Danger Flammable solids];
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.83%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.83%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1427-07-2

Wikipedia

2-Fluoro-4-nitrotoluene

Dates

Modify: 2023-08-15

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